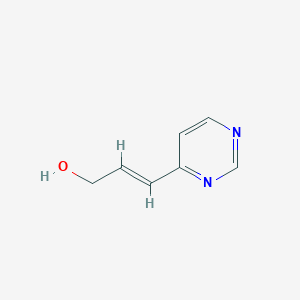
2H-Azirine, 2-methyl-2-(2-methyl-2-propenyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles Azirines are known for their strained ring structure, which imparts unique reactivity and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2-methyl-2-propen-1-ol with phenyl isocyanate in the presence of a base, followed by cyclization to form the azirine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The azirine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted azirines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine: Unique due to its specific substitution pattern and reactivity.
2-Methyl-2-(2-methylallyl)-2H-azirine: Lacks the phenyl group, leading to different reactivity and applications.
3-Phenyl-2H-azirine: Similar ring structure but different substitution, affecting its chemical behavior.
Uniqueness
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine is unique due to its combination of a strained azirine ring and specific substituents, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and other fields.
Propiedades
Número CAS |
59175-24-5 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methylprop-2-enyl)-3-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-10(2)9-13(3)12(14-13)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Clave InChI |
UDEGOTKQFXATBI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1(C(=N1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)
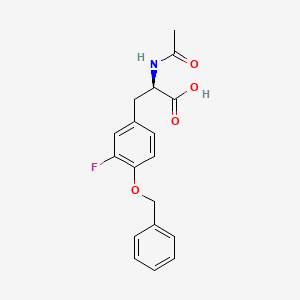
![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)
![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)



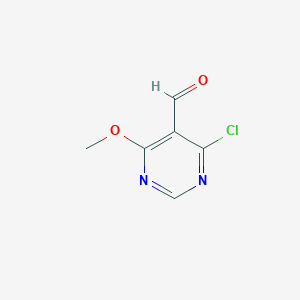
![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)
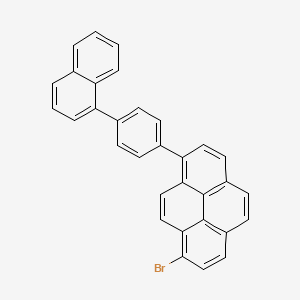

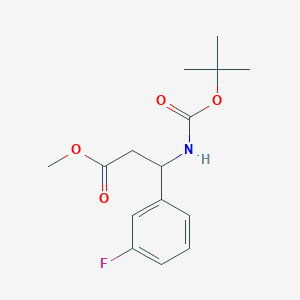
![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)
